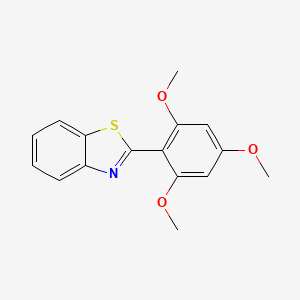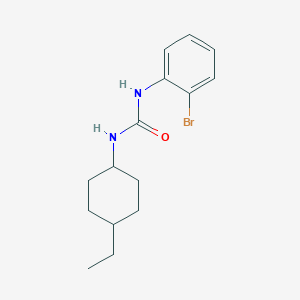![molecular formula C23H28N4O4 B4748502 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide
Descripción general
Descripción
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide, also known as EMBI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide exerts its therapeutic effects by binding to specific targets in the body, such as proteins and enzymes, and modulating their activity. For example, in cancer cells, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide binds to tubulin, a protein involved in cell division, and disrupts its function, leading to cell death. In Alzheimer's and Parkinson's disease, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide binds to amyloid beta and alpha-synuclein proteins, respectively, and prevents their aggregation, which is a hallmark of these diseases.
Biochemical and Physiological Effects:
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide induces apoptosis, inhibits angiogenesis, and disrupts cell division. In Alzheimer's and Parkinson's disease, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide prevents protein aggregation and neurotoxicity. Additionally, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in lab experiments is its specificity for certain targets, which allows for targeted modulation of specific pathways. Additionally, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of using N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in animal models and human clinical trials. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide may lead to the discovery of more potent and selective derivatives with greater therapeutic potential.
Aplicaciones Científicas De Investigación
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propiedades
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-4-27-19-7-6-17(14-18(19)25-22(27)15-26-9-11-31-12-10-26)24-23(28)16-5-8-20(29-2)21(13-16)30-3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYANBRCCQQJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(3,5-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748421.png)
![2-chloro-N-[3-(4-fluorophenyl)propyl]benzamide](/img/structure/B4748426.png)
![10,10-dimethyl-5-[(4-nitrobenzyl)thio]-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748434.png)
![methyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748439.png)
![N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4748446.png)
![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)

![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)

![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)